Product packaging for Propamidine(Cat. No.:CAS No. 104-32-5)

Propamidine

货号: B086517
CAS 编号: 104-32-5
分子量: 312.37 g/mol
InChI 键: WTFXJFJYEJZMFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Propamidine (CAS 104-32-5) is an aromatic diamidine compound with a molecular formula of C17H20N4O2 and a molecular weight of 312.37 g/mol . It is typically supplied as a white to yellow powder or as the this compound isethionate salt (CAS 140-63-6) . This compound is primarily recognized in research for its antimicrobial properties. It has been extensively studied, both in vitro and in clinical trials, for the treatment of Acanthamoeba keratitis , a serious corneal infection . In these models, it is often used in combination with other agents like neomycin or biguanides . Its research value also extends to cell biology, where liposome-encapsulated this compound has been used to induce apoptosis in macrophage cell lines, providing a tool for studying phagocytic cell depletion . The mechanism of action for diamidines like this compound is multifaceted. A key mechanism involves binding to the minor groove of DNA , particularly at AT-rich sites, which can inhibit DNA-dependent enzymes and disrupt cellular processes in pathogens . Furthermore, as a member of the diamidine class, it is known to disrupt microbial cell membranes, leading to the leakage of essential amino acids and subsequent cell death . Researchers value this compound as a tool for investigating antimicrobial mechanisms and intracellular delivery systems for phagocytic cells . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O2 B086517 Propamidine CAS No. 104-32-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXJFJYEJZMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6275-69-0 (di-hydrochloride)
Record name Propamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048674
Record name Propamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-32-5
Record name Propamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Propamidine Action

Elucidation of Nucleic Acid Interaction and Synthesis Inhibition

Propamidine's ability to interfere with nucleic acids is a cornerstone of its antimicrobial activity. It disrupts both DNA and RNA, leading to the inhibition of essential cellular functions. healthwire.pknih.govmdpi.com

DNA Binding and Replication Interference

This compound selectively binds to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs. healthwire.pknih.gov This binding is sequence-selective, with a preference for sequences containing at least four consecutive A-T base pairs. nih.gov The interaction is influenced by the local conformation of the DNA double helix, specifically the width of the minor groove. nih.gov This binding can interfere with DNA replication and the function of DNA-associated enzymes, ultimately hindering cell division and reproduction. nih.govresearchgate.netfrontiersin.org The presence of a guanine-cytosine (G-C) base pair within the potential binding site is not tolerated, largely due to the obstructive effect of the guanosine's exocyclic 2-amino group. nih.gov

RNA Synthesis Modulation

In addition to its effects on DNA, this compound also modulates RNA synthesis. healthwire.pknih.gov By interacting with DNA, it can inhibit the transcription process, thereby preventing the synthesis of RNA molecules essential for protein production and other cellular activities. frontiersin.org Some studies suggest that this compound can also directly bind to RNA, further disrupting its function. nih.gov In certain contexts, such as in myotonic dystrophy type 1 models, this compound has been observed to reduce the levels of specific toxic RNA transcripts in a dose-dependent manner. frontiersin.org

Impact on Cellular Membrane Integrity and Permeability

This compound significantly affects the integrity and permeability of cellular membranes. nih.gov In fungi, treatment with this compound has been shown to decrease cell membrane permeability. apsnet.orgnih.govapsnet.org In protozoa like Acanthamoeba, it alters cell membrane structures and permeability, leading to the denaturation of proteins and cytoplasmic enzymes. nih.gov This disruption of the plasma membrane can lead to cell lysis and death. nih.gov Studies on Acanthamoeba polyphaga have revealed severe alterations to the plasma membrane, including membrane blebbing in trophozoites and disruption in cysts, following treatment with compounds that target membranes. nih.gov

Investigation of Mitochondrial Function Disruption

A key aspect of this compound's mechanism of action is the disruption of mitochondrial function. In the fungus Botrytis cinerea, this compound treatment leads to the collapse and disruption of mitochondrial membranes. researchgate.netbmbreports.org This is accompanied by the inhibition of both whole-cell and mitochondrial respiration. researchgate.netbmbreports.org Specifically, this compound has been shown to inhibit the activity of mitochondrial complex III, a critical component of the electron transport chain. researchgate.netbmbreports.org This inhibition of mitochondrial respiration suggests that this compound acts as an inhibitor of electron transport within the mitochondria of susceptible fungi. researchgate.netbmbreports.org

Analysis of Effects on Specific Biosynthetic Pathways (e.g., Melanin (B1238610) Biosynthesis in Fungi)

This compound has been observed to interfere with specific biosynthetic pathways, notably melanin biosynthesis in certain fungi. In Alternaria brassicicola, the causal agent of dark leaf spot on cabbage, this compound treatment leads to a fading of colony color, indicating an inhibition of melanin production. apsnet.orgnih.govapsnet.org This is corroborated by the downregulation of genes associated with melanin biosynthesis, such as Amr1, Scd1, Brn1, and Brn2. apsnet.orgnih.gov The inhibition of melanin biosynthesis can reduce the fitness of the fungus in its environment. apsnet.orgnih.govapsnet.org

GeneFunction in Melanin BiosynthesisEffect of this compound
Amr1 Transcription factor regulating melanin biosynthesisDownregulated
Scd1 Scytalone dehydrataseDownregulated
Brn1 1,3,8-trihydroxynaphthalene reductaseDownregulated
Brn2 1,3,6,8-tetrahydroxynaphthalene reductaseDownregulated

Comparative Mechanistic Studies with Structurally Related Diamidines and Other Antimicrobial Agents

The antimicrobial mechanisms of this compound are shared with other structurally related diamidines, such as pentamidine (B1679287) and hexamidine. These compounds are known to bind to the minor groove of DNA and interfere with nucleic acid synthesis. nih.govmdpi.comresearchgate.net Comparative studies have shown that the length of the alkyl chain connecting the two amidinophenoxy groups influences the DNA sequence selectivity and binding affinity. nih.gov For instance, this compound and pentamidine exhibit strong selective binding to A-T rich sequences, while diamidines with longer linkers, like heptamidine (B1681504) and nonamidine, show less sequence selectivity. nih.gov

In comparison to other antimicrobial agents, the diamidines' primary mode of action on nucleic acids distinguishes them from agents like biguanides (e.g., chlorhexidine (B1668724), PHMB), which primarily target and disrupt the plasma membrane, leading to cell lysis. nih.govplos.orgplos.org While both classes of compounds can affect membrane integrity, the initial and primary target for diamidines like this compound is the genetic material of the microorganism.

Broad Spectrum Efficacy and Antimicrobial Spectrum Research of Propamidine

Antiamoebic Activity Research

Propamidine has been a subject of significant research for its activity against Acanthamoeba, a free-living amoeba responsible for a severe eye infection known as Acanthamoeba keratitis. Investigations have explored its efficacy against both the active (trophozoite) and dormant (cyst) stages of the organism.

In vitro studies have consistently demonstrated the effectiveness of this compound against the trophozoite form of Acanthamoeba. Research has shown that aromatic diamidines, including this compound isethionate, are generally effective against this active stage of the amoeba. scispace.com In one study, all 12 clinical isolates of Acanthamoeba were found to be fully sensitive to this compound. nih.gov Another investigation observed that treatment with this compound isethionate (0.1%) resulted in an approximate 2-log reduction in viable Acanthamoeba polyphaga trophozoites. nih.gov

The formulation of this compound can influence its observed efficacy. A study comparing pure this compound with a commercial formulation (Brolene), which contains benzalkonium chloride (BAC) as a preservative, found that the commercial formulation had a much lower inhibitory range (7.8 to 15.6 µg/ml) compared to the pure drug (63 to 250 µg/ml). arvojournals.org This suggests that the presence of BAC in the commercial eye drops is largely responsible for the enhanced activity against Acanthamoeba spp. arvojournals.org

Table 1: In Vitro Inhibitory Effect of this compound on Acanthamoeba Trophozoites

Compound Species Trophozoite Inhibitory Range (µg/ml) Source
This compound (Pure Drug) A. castellanii & A. polyphaga 63 - 250 arvojournals.org

This table illustrates the difference in inhibitory concentrations between pure this compound and its commercial formulation against Acanthamoeba trophozoites.

The resilient cyst form of Acanthamoeba presents a significant therapeutic challenge. who.int this compound has demonstrated cysticidal or cystostatic effects, though its efficacy can be variable. nih.govnih.gov Laboratory studies have confirmed that this compound is generally effective against the cyst form, with one study showing that cysts from 12 different isolates were all sensitive to the compound. scispace.comnih.gov Treatment of A. polyphaga cysts with this compound isethionate has been shown to cause an approximate 2-log reduction in viability. nih.gov

However, research indicates that its effectiveness can be concentration-dependent and may be less potent than other agents. nih.gov A study involving 56 Acanthamoeba isolates found that cysts were more susceptible to agents like natamycin (B549155) and povidone-iodine than to this compound. nih.gov The amoebicidal concentration of pure this compound against cysts was found to be in the 250 to 500 µg/ml range, whereas the commercial Brolene formulation was effective at a lower range of 15.6 to 31.3 µg/ml, again highlighting the contribution of the preservative BAC. arvojournals.org Some studies have also found that combining this compound isethionate with other agents like neomycin or paromomycin (B158545) can produce slightly additive cysticidal effects. nih.gov

Research has revealed that the susceptibility to antiamoebic agents can vary between different species and even among different isolates of the same species. In one study, the efficacy of this compound was tested against both Acanthamoeba castellanii and Acanthamoeba polyphaga, with specific inhibitory ranges determined for each form of the drug. arvojournals.org While direct comparative studies on this compound's species-specific efficacy are limited, broader research on antiamoebic compounds suggests such variation is common. For instance, studies on other agents have shown A. castellanii strains to be more susceptible than A. lenticulata. nih.gov

Furthermore, significant variability in susceptibility can exist even within the same genotype. An evaluation of 56 clinical isolates, of which 52 belonged to the common T4 genotype, found that cysts from the same genotype exhibited different susceptibility profiles to various agents, including this compound. nih.gov This underscores the challenge in predicting treatment efficacy, as no single agent has been proven uniformly effective against all isolates of Acanthamoeba. nih.gov

Table 2: Susceptibility of Different Acanthamoeba Species to this compound Formulations

Formulation Species Tested Trophozoite Inhibitory Range (µg/ml) Amoebicidal Range (Cysts) (µg/ml) Source
This compound (Pure) A. castellanii, A. polyphaga 63 - 250 250 - 500 arvojournals.org

This table shows the concentrations of pure and formulated this compound needed to inhibit or kill different Acanthamoeba species, based on available in vitro data.

The efficacy of this compound has been investigated in several preclinical animal models of Acanthamoeba keratitis. In a rat model, the combination of this compound isethionate with another drug, miltefosine (B1683995), was tested. nih.gov However, a separate study in rats reported that combining miltefosine with this compound isethionate (0.1%) did not produce a synergistic effect, unlike combinations with chlorhexidine (B1668724) or polyhexamethylene biguanide (B1667054) (PHMB). ophthalmolscience.com Furthermore, in a study using Syrian hamsters, the commonly used combination of 0.1% this compound isethionate and 0.02% PHMB was found to be less effective than miltefosine used as a monotherapy. ophthalmolscience.com

Other preclinical research has focused on establishing safe parameters for new administration methods. A study in a rabbit model evaluated the corneal toxicity of intrastromal injections of this compound isethionate. who.int This investigation determined that an intrastromal injection of 0.05% this compound isethionate was safe for the cornea, providing a basis for future efficacy studies of this administration route for deep corneal infections. who.int

Species-Specific Differential Susceptibility Profiles of Acanthamoeba Isolates

Antifungal Activity Research

This compound has demonstrated potent fungicidal activity against Botrytis cinerea, the fungus that causes gray mold disease. researchgate.netapsnet.org Its antifungal properties against this pathogen were among the first to be documented for agricultural applications. apsnet.org Research has shown that this compound is effective against B. cinerea and, importantly, does not exhibit cross-resistance with other existing commercial fungicides. researchgate.netapsnet.org

Studies have explored combination therapies to enhance efficacy. A combination of this compound and flusilazole (B1673485) was found to have a synergistic effect against gray mold. researchgate.netapsnet.org A water-dispersible tablet formulation with a 4:1 ratio of this compound to flusilazole displayed over 80% preventive and curative activity at a concentration of 200 µg/mL. researchgate.net This efficacy was comparable to using either this compound or flusilazole alone at a much higher concentration of 400 µg/mL. researchgate.netapsnet.org

The mechanism of action of this compound on B. cinerea has also been investigated. Electron microscopy revealed that treatment with this compound led to the collapse of mitochondrial membranes. nih.gov Further investigation showed that this compound inhibits the activity of mitochondrial complex III, disrupting the electron transport chain within the fungus. nih.gov

Table 3: Efficacy of this compound against Botrytis cinerea

Formulation Concentration (µg/mL) Efficacy Source
This compound (Single Agent) 400 >80% preventive and curative activity researchgate.netapsnet.org
Flusilazole (Single Agent) 400 >80% preventive and curative activity researchgate.netapsnet.org

This table compares the efficacy of this compound as a single agent and in combination with flusilazole in controlling Botrytis cinerea.

Efficacy Studies Against Alternaria brassicicola

This compound has demonstrated significant efficacy against Alternaria brassicicola, the fungal pathogen responsible for dark leaf spot on cabbage. In a study involving 53 isolates of A. brassicicola, this compound was shown to inhibit both mycelial growth and spore germination. nih.gov The 50% effective concentration (EC50) values for inhibiting mycelial growth ranged from 0.515 to 3.247 µg/ml, with an average of 1.327 ± 0.198 µg/ml. For spore germination, the EC50 values were between 0.393 and 2.982 µg/ml, with an average of 1.106 ± 0.113 µg/ml. nih.gov

Greenhouse experiments revealed that this compound at a concentration of 100 µg/ml provided over 90% efficacy in controlling dark leaf spot on cabbage, outperforming the fungicide azoxystrobin (B1666510) at the same concentration. nih.govapsnet.org At lower concentrations of 50 µg/ml and 25 µg/ml, this compound showed control efficacies of 65.3% and nearly 40%, respectively. apsnet.org

The mechanism of action of this compound against A. brassicicola involves inducing fungal growth distortions, such as excessive mycelial branching and thickened cell walls. nih.govapsnet.org It also leads to decreased cell membrane permeability and increased chitin (B13524) content. nih.govapsnet.org A notable effect of this compound treatment is the fading of colony color, which is linked to the downregulation of melanin (B1238610) biosynthesis-associated genes (Amr1, Scd1, Brn1, and Brn2). nih.govapsnet.org This inhibition of melanin biosynthesis may reduce the pathogen's biocompatibility in the field. nih.govapsnet.org

**Table 1: Efficacy of this compound Against *Alternaria brassicicola***

Parameter EC50 Range (µg/ml) Average EC50 (µg/ml)
Mycelial Growth Inhibition 0.515 - 3.247 1.327 ± 0.198
Spore Germination Inhibition 0.393 - 2.982 1.106 ± 0.113

Table 2: Control Efficacy of this compound on Cabbage Plants

Concentration (µg/ml) Control Efficacy (%)
100 >90
50 65.3
25 ~40

Research on Activity Against Blastomyces dermatitidis

Early research identified the in vitro sensitivity of Blastomyces dermatitidis to this compound. core.ac.uk It was reported that B. dermatitidis was completely inhibited by 3.75 micrograms of this compound per cubic centimeter of yeast extract agar. core.ac.uk Further studies confirmed that B. dermatitidis is highly sensitive to this compound in deep cultures using a liquid medium. cabidigitallibrary.org However, in vivo studies in mice infected with B. dermatitidis showed that subcutaneously administered this compound was ineffective in treating the infection, unlike stilbamidine (B1663490) which showed significant efficacy. cabidigitallibrary.org One clinical case report detailed the treatment of cutaneous blastomycosis with this compound, where cultures for B. dermatitidis were negative during treatment, but a culture taken two weeks after the second course of therapy was positive. core.ac.uk

Antiprotozoal Activity Research Beyond Acanthamoeba

Studies on Giardia intestinalis Efficacy

This compound has been investigated for its activity against the protozoan parasite Giardia intestinalis (also known as Giardia lamblia). Research into this compound-benzimidazole hybrids has shown that while this compound itself has an IC50 of 4.5 μM against G. intestinalis, some of its derivatives exhibit significantly higher potency. researchgate.net For instance, one hybrid compound was found to be 202 times more active than this compound. researchgate.net This highlights the potential of using the this compound structure as a scaffold for developing more effective anti-giardial agents. researchgate.net

Studies on Trichomonas vaginalis Efficacy

The efficacy of this compound against Trichomonas vaginalis, the causative agent of trichomoniasis, has been a subject of research. While treatment for trichomoniasis primarily relies on 5-nitroimidazole drugs like metronidazole (B1676534) and tinidazole, the emergence of resistant strains necessitates the search for alternative therapies. nih.govnih.gov In vitro studies have explored the activity of various compounds against T. vaginalis. Although specific efficacy data for this compound against T. vaginalis is not detailed in the provided search results, the broader context of research into new antiprotozoal agents suggests that compounds like this compound are of interest in the search for alternatives to current treatments.

Studies on Leishmania mexicana Efficacy

This compound has been evaluated for its activity against Leishmania mexicana. Research on this compound-benzimidazole hybrids has shown that these compounds can be highly effective against this parasite. researchgate.net One particular hybrid compound was eleven times more active than pentamidine (B1679287) against L. mexicana. researchgate.net This suggests that the this compound chemical structure is a promising starting point for the development of new anti-leishmanial drugs.

Research on Trypanosoma brucei Susceptibility

The susceptibility of Trypanosoma brucei, the parasite responsible for African sleeping sickness, to this compound has been studied in the context of drug transport mechanisms. The uptake of diamidine drugs like pentamidine into T. brucei is mediated by specific transporters. nih.gov One of these, the high-affinity pentamidine transporter (HAPT1), is inhibited by this compound with an IC50 of 13 ± 3 μM. nih.gov This indicates that this compound interacts with the transport systems responsible for the uptake of other crucial anti-trypanosomal drugs. The aquaglyceroporin TbAQP2 has also been identified as a key determinant of sensitivity to pentamidine and the arsenical drug melarsoprol (B1676173), and loss of its function can lead to cross-resistance. frontiersin.orgplos.org

Investigation of Pneumocystis carinii Activity

This compound has been identified as a compound with significant activity against Pneumocystis carinii, the causative agent of Pneumocystis carinii pneumonia (PCP). lookchem.com Research has shown that this compound, an ether bridge-contracted homologue of pentamidine, is as active as pentamidine in treating experimental PCP in a rat model of the disease. nih.gov Structure-activity relationship studies have demonstrated the efficacy of diamidines, including this compound, in this context. nih.govacs.org

While the precise mechanism by which pentamidine and its analogues like this compound achieve their anti-PCP activity is not yet fully established, their effectiveness has been consistently demonstrated in animal models. nih.gov The empirical approach to anti-P. carinii drug discovery has highlighted diamidines as one of the most active classes of agents against this opportunistic infection. nih.govasm.org

Antibacterial Activity Research

This compound and its derivatives have demonstrated notable efficacy against various Gram-positive bacteria. The isethionate salt of this compound is recognized for its antibacterial activity against key pathogens such as Staphylococcus aureus and Streptococcus pyogenes. pharmaceutical-journal.com Another closely related compound, dibromothis compound, is also effective against these pyogenic cocci and penicillin-resistant staphylococci. pharmaceutical-journal.comtaylorandfrancis.com

While some research suggests that this compound has little inherent antibacterial activity when used alone, its potential is enhanced in combination with other agents. acs.org For instance, when combined with polymyxin (B74138) B, the activity against S. aureus is additive. nih.gov In contrast, fusidic acid is noted for its bacteriostatic action, particularly against S. aureus. patient.info

Table 1: Documented Activity of this compound and Related Compounds against Gram-Positive Bacteria

CompoundBacterial StrainObserved ActivitySource(s)
This compound IsethionateStaphylococcus aureusActive pharmaceutical-journal.com
Streptococcus pyogenesActive pharmaceutical-journal.com
Other streptococciActive pharmaceutical-journal.com
ClostridiaActive pharmaceutical-journal.com
Dibromothis compoundStaphylococcus aureusActive pharmaceutical-journal.comtaylorandfrancis.com
StreptococciActive taylorandfrancis.com
This compound + Polymyxin BStaphylococcus aureusAdditive activity nih.gov

The activity of this compound against Gram-negative bacteria appears to be more variable and often dependent on the specific strain and the presence of other agents. The related compound, dibromothis compound isethionate, has shown activity against certain Gram-negative bacteria, including Escherichia coli, Proteus vulgaris, and some strains of Pseudomonas aeruginosa. pharmaceutical-journal.com However, studies comparing the two have found that this compound is generally not as active as dibromothis compound against these organisms. nih.gov

Research indicates that this compound alone has a high Minimum Inhibitory Concentration (MIC) against strains like P. aeruginosa and E. coli, suggesting low inherent activity. acs.orgucl.ac.uk Despite this, its efficacy can be significantly boosted through synergistic combinations. When combined with polymyxin B, this compound exhibits synergistic inhibitory and bactericidal activity against P. aeruginosa, E. coli, and Proteus mirabilis. nih.govresearchgate.net This potentiation effect allows this compound to be effective against Gram-negative pathogens that it does not strongly inhibit on its own. acs.org

Table 2: Documented Activity of this compound and Related Compounds against Gram-Negative Bacteria

Compound/CombinationBacterial StrainObserved ActivitySource(s)
Dibromothis compound IsethionateEscherichia coliActive pharmaceutical-journal.com
Proteus vulgarisActive pharmaceutical-journal.com
Pseudomonas aeruginosa (some strains)Active pharmaceutical-journal.com
This compound + Polymyxin BPseudomonas aeruginosaSynergistic nih.govresearchgate.net
Escherichia coliSynergistic nih.govresearchgate.net
Proteus mirabilisSynergistic nih.govresearchgate.net
Enterobacter cloacaeSynergistic nih.govresearchgate.net

Diabetic foot ulcers (DFUs) represent a significant clinical challenge, often characterized by complex polymicrobial infections. mdpi.commdpi.com These chronic wounds frequently harbor a diverse array of bacteria existing within a biofilm, which can impede healing. plos.orgnih.gov

Microbiological studies of DFUs consistently identify both Gram-positive and Gram-negative bacteria. The most common pathogens isolated include Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.comfrontiersin.org The prevalence of polymicrobial infections in these ulcers is high, with many cases involving multiple species coexisting. mdpi.comfrontiersin.org For instance, one review of studies in China found that S. aureus was the most prevalent pathogen (17.7%), followed by E. coli (10.9%) and P. aeruginosa (10.5%). frontiersin.org

Given this compound's documented activity against these key DFU pathogens, it holds potential relevance for managing such polymicrobial infections. Its efficacy against S. aureus and its synergistic activity with other agents against P. aeruginosa and E. coli align with the microbiological profiles of these complex wounds. pharmaceutical-journal.comnih.govresearchgate.net The ability to target multiple pathogens simultaneously is crucial for treating the polymicrobial environment of diabetic foot infections. mdpi.com

Mechanisms of Resistance to Propamidine in Pathogenic Organisms

Identification and Characterization of Propamidine-Resistant Strains and Clinical Isolates

The development of resistance to this compound has been documented in various microorganisms, most notably in the free-living amoeba Acanthamoeba and in bacteria such as Staphylococcus aureus. Clinical observations have played a key role in identifying resistant strains. For instance, the failure of this compound therapy in treating Acanthamoeba keratitis has often led to the isolation of resistant organisms. nih.govasm.org

One of the earliest and most well-documented cases of acquired this compound resistance was observed in a temporal series of Acanthamoeba isolates from a patient undergoing treatment for keratitis. nih.gov Initial isolates were sensitive to the drug, while subsequent isolates from the same patient demonstrated increased resistance, suggesting the development of resistance in vivo. nih.gov

Laboratory studies have further characterized these resistant strains. In Acanthamoeba, resistance is often associated with a change in the organism's ability to grow at different temperatures. For example, this compound-resistant isolates of Acanthamoeba may lose their ability to grow at 37°C, a characteristic present in the sensitive parent strain. nih.gov

In the context of bacterial resistance, methicillin-resistant Staphylococcus aureus (MRSA) strains have been identified that carry plasmids conferring resistance to nucleic acid binding (NAB) compounds, including this compound isethionate. These resistant strains are not confined to a specific geographical location and have been found in MRSA isolates from around the world.

The characterization of these resistant strains involves determining their minimum inhibitory concentration (MIC) and minimum amoebicidal concentration (MAC) or minimum bactericidal concentration (MBC) of this compound. For example, a this compound-sensitive Acanthamoeba isolate (H30) had a minimum trophozoite amoebicidal concentration (MTAC) of 3.2 μg/ml and a minimum cysticidal concentration (MCC) of 12.5 μg/ml. In contrast, resistant isolates (H31 and H32) showed an MTAC of 25 μg/ml and MCCs of 50 and 100 μg/ml, respectively. nih.gov

The following table summarizes the characteristics of some identified this compound-resistant strains:

OrganismStrain/IsolateKey CharacteristicsSource of Isolation
AcanthamoebaH31, H32Increased MIC and MCC for this compound; inability to grow at 37°C. nih.govClinical (corneal scrapes)
Staphylococcus aureusVarious MRSA strainsPlasmid-mediated resistance to this compound and other NAB compounds. nih.govClinical (various)
Botrytis cinereaLaboratory-generated mutantsHigh and stable resistance to this compound. researchgate.netLaboratory induction

Molecular and Genetic Basis of Resistance Development

The development of resistance to this compound is a complex process involving various molecular and genetic alterations within the pathogenic organism. These changes can affect drug uptake, modify the drug's target, or involve phenotypic adaptations that protect the organism from the drug's effects.

Analysis of Drug Uptake and Transport System Alterations

A primary mechanism of resistance to many antimicrobial agents, including this compound, involves alterations in drug transport systems that reduce the intracellular concentration of the drug. mdpi.comelifesciences.org Pathogens can achieve this by either reducing the uptake of the drug or by actively pumping it out of the cell.

In the case of trypanosomes, which are susceptible to other diamidines like pentamidine (B1679287), resistance has been linked to the loss or modification of specific transporters. nih.govnih.govresearchgate.net For instance, the P2 aminopurine transporter, encoded by the TbAT1 gene, is known to mediate the uptake of diamidines. nih.govnih.gov Loss of this transporter's function can lead to resistance. nih.govnih.govresearchgate.net While this compound can inhibit the high-affinity pentamidine transporter (HAPT1), alterations in this or other transport systems could plausibly contribute to resistance. nih.gov

In bacteria, multidrug efflux pumps are a major cause of resistance. These pumps, located in the cell membrane, actively extrude a wide range of antimicrobial agents, preventing them from reaching their intracellular targets. mdpi.commcgill.ca While specific efflux pumps for this compound have not been definitively identified in all resistant bacteria, the presence of plasmids conferring resistance to this compound in MRSA suggests that such mechanisms are likely involved. nih.gov These plasmids can carry genes for multiple resistance determinants, including efflux pumps.

Investigating Modifications in Drug Target Structures or Pathways

This compound is known to target fundamental cellular processes. It can inhibit DNA synthesis and also interfere with mitochondrial function. asm.orgresearchgate.netcore.ac.uk Therefore, modifications in the drug's target structures or the pathways it affects can lead to resistance.

In fungi such as Botrytis cinerea, this compound has been shown to disrupt mitochondrial membranes and inhibit the activity of mitochondrial complex III. researchgate.net Resistance could potentially arise from mutations in the components of this complex that reduce the binding affinity of this compound without compromising the enzyme's essential function.

For diamidines in general, their ability to bind to the minor groove of DNA is a key aspect of their antimicrobial activity. asm.org Resistance through modification of the DNA target itself is considered unlikely, as this would require extensive changes to a fundamental cellular component. nih.gov

In Alternaria brassicicola, this compound treatment has been observed to downregulate the expression of genes associated with melanin (B1238610) biosynthesis. apsnet.orgapsnet.org While not a direct target modification, this indicates an impact on a specific metabolic pathway. Resistance could involve the upregulation of compensatory pathways or modifications that lessen the impact of this downregulation.

Role of Phenotypic Switching and Encystation in Resistance (e.g., Acanthamoeba)

In organisms like Acanthamoeba, phenotypic switching between the metabolically active trophozoite stage and the dormant, double-walled cyst stage is a critical factor in resistance. core.ac.ukoup.comresearchgate.net The cyst form is significantly more resistant to a wide range of antimicrobial agents, including this compound, and adverse environmental conditions. core.ac.ukoup.comresearchgate.netuk.com

This resistance is largely due to the cyst's thick, protective wall, which limits the penetration of drugs, and its reduced metabolic activity. oup.com The development of resistance during therapy for Acanthamoeba keratitis can be attributed to the survival of these resistant cysts, which can later excyst and cause a recurrence of the infection once the drug pressure is removed. asm.orgoup.comuk.com

The process of encystation itself is a survival strategy triggered by unfavorable conditions, such as the presence of biocides. researchgate.net Therefore, the ability to encyst provides a powerful, non-specific mechanism of resistance to this compound and other treatments. Studies have shown that resistance to this compound develops between 14 and 24 hours after trophozoites are induced to encyst. researchgate.net

Cross-Resistance Profiling with Diverse Antimicrobial Agents

An important aspect of understanding this compound resistance is determining whether it is associated with resistance to other antimicrobial agents. This phenomenon, known as cross-resistance, can significantly limit treatment options.

In MRSA, the plasmids that confer resistance to this compound often carry determinants for resistance to a variety of other drugs. nih.gov For example, a 27 kb plasmid found in MRSA isolates from Kuwait conferred resistance to cadmium acetate, mercuric chloride, this compound isethionate, and ethidium (B1194527) bromide. nih.gov Other plasmids in MRSA have been shown to carry genes for resistance to penicillin, gentamicin, trimethoprim, neomycin, and tetracycline, in addition to this compound. This indicates that the genetic elements responsible for this compound resistance can also mediate resistance to a broad spectrum of antimicrobials.

The mechanisms underlying cross-resistance are often shared. For example, multidrug efflux pumps, which can be encoded on plasmids, are a common cause of cross-resistance to both biocides and antibiotics. europa.eu Similarly, changes in cell permeability can affect the entry of multiple types of antimicrobial compounds. mdpi.comeuropa.eu

In Trypanosoma brucei, cross-resistance between the arsenical drug melarsoprol (B1676173) and the diamidine pentamidine has been well-documented and is linked to reduced drug uptake. elifesciences.orgnih.gov Given that this compound is also a diamidine, it is plausible that similar cross-resistance patterns could emerge.

The following table provides examples of cross-resistance associated with this compound resistance:

OrganismThis compound Resistance Associated With Resistance To:Underlying Mechanism (if known)
Staphylococcus aureus (MRSA)Penicillin, gentamicin, trimethoprim, neomycin, tetracycline, cadmium, mercury, ethidium bromide. nih.govPlasmid-mediated resistance, likely including efflux pumps. nih.gov
Trypanosoma brucei (inferred from diamidine studies)Melarsoprol, other diamidines (e.g., pentamidine). elifesciences.orgnih.govAltered drug transporters (e.g., P2 transporter, aquaglyceroporins). elifesciences.orgnih.govresearchgate.net

Research into Strategies to Circumvent or Revert this compound Resistance

Overcoming this compound resistance requires innovative approaches that can either bypass the resistance mechanisms or restore the drug's efficacy. Research in this area is multifaceted, exploring combination therapies, alternative drug delivery systems, and the development of new agents that are not susceptible to existing resistance mechanisms.

One promising strategy is the use of combination therapy. In the treatment of Acanthamoeba keratitis, this compound is often used in conjunction with other agents like polyhexamethylene biguanide (B1667054) (PHMB) or chlorhexidine (B1668724). mdpi.comresearchgate.netaao.org This approach can have a synergistic effect and may reduce the likelihood of resistance developing.

For Acanthamoeba, targeting the resistant cyst stage is a key challenge. Research has shown that combining an antiamoebic agent with cellulase, an enzyme that can disrupt the cyst wall, can render the cysts susceptible to the drug. asm.org Another approach involves using drug carriers like dimethyl-sulfoxide to improve the penetration of this compound into the cysts. nih.gov

The development of novel compounds that are not recognized by the resistance mechanisms is another important area of research. This could involve modifying the structure of existing drugs, such as this compound, to create analogues that can evade efflux pumps or have a higher affinity for their target. researchgate.net For instance, in the context of other diseases, modifications to the side chains of quinoline-based drugs have been shown to overcome resistance. researchgate.net

Photochemotherapy represents a novel strategy that has been explored for Acanthamoeba infections. This involves using a photosensitizing compound that, when activated by light, generates reactive oxygen species that are toxic to the organism. asm.org By conjugating a photosensitizer to mannose, which binds to a protein on the surface of Acanthamoeba, researchers have been able to selectively target and kill the amoebae, including inhibiting the transition from the resistant cyst stage. asm.org

Finally, a deeper understanding of the molecular basis of resistance can inform strategies to revert it. For example, if resistance is due to the upregulation of an efflux pump, inhibitors of that pump could potentially be co-administered with this compound to restore its effectiveness. While this approach is still largely in the research phase for this compound, it holds promise for the future.

Synergistic and Combination Therapy Research Involving Propamidine

Rationale and Design Principles for Propamidine-Based Multi-Drug Regimens

The primary rationale for employing this compound in multi-drug regimens is to achieve enhanced antimicrobial efficacy, particularly against resilient pathogens like Acanthamoeba. This strategy is crucial for overcoming drug resistance and effectively treating complex infections such as Acanthamoeba keratitis (AK), a severe corneal infection. The design of these combination therapies is guided by several key principles.

A core principle is the pursuit of synergistic interaction , where the combined therapeutic effect of two or more drugs surpasses the sum of their individual effects. researchgate.net This allows for the use of lower drug concentrations, which can, in turn, reduce potential toxicity. researchgate.net By combining drugs with different mechanisms of action, a multi-pronged attack is launched on the pathogen, making it more difficult for resistance to develop. mdpi.com For instance, one agent might disrupt the microbial cell membrane, while another, like the aromatic diamidine this compound, interferes with DNA synthesis. mdpi.comnih.gov

Combination therapy is a vital strategy for overcoming drug resistance . researchgate.netmdpi.com If a microorganism develops resistance to one component, the other drug(s) in the regimen may remain effective. mdpi.com There are numerous reports of Acanthamoeba developing resistance to this compound, which is why a preferred treatment approach involves its combination with a biguanide (B1667054). mdpi.com This approach can also broaden the antimicrobial spectrum , which is advantageous in mixed infections or when the causative agent is not definitively identified. Ultimately, the goal is to create a more potent and durable therapeutic effect than can be achieved with monotherapy. escrs.orgnih.gov

Research on Combinations with Biguanide Antiseptics

Biguanides are a class of cationic antimicrobials that effectively kill both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba by disrupting their negatively charged cell membranes. mdpi.comnih.gov Their combination with this compound is a cornerstone of AK treatment. aao.orgasm.org

Polihexamethylene Biguanide (PHMB) and this compound Combinations

The combination of polihexamethylene biguanide (PHMB) and this compound is a widely used and effective treatment for Acanthamoeba keratitis. rarediseasesjournal.commdpi.com PHMB, a polymer, disrupts the cell membrane, while this compound, a diamidine, is believed to inhibit DNA synthesis. mdpi.comnih.govnih.gov This dual-action approach is highly effective against both Acanthamoeba trophozoites and the highly resistant cysts. parasite-journal.org

Numerous studies have confirmed the efficacy of this combination. One retrospective study of 111 AK cases showed that the use of PHMB with this compound significantly improved visual acuity in the majority of patients. nih.gov While effective, research has also explored optimizing this therapy. A phase 3 clinical trial (ODAK) compared a higher concentration of PHMB (0.08%) as a monotherapy to the dual therapy of PHMB 0.02% plus this compound 0.1%. The study concluded that the 0.08% PHMB monotherapy was equivalent to the dual therapy in achieving a medical cure, suggesting that monotherapy could be a preferable option to simplify treatment regimens. escrs.org

Chlorhexidine (B1668724) and this compound Combinations

Chlorhexidine, another biguanide antiseptic, also functions by disrupting microbial cell membranes. nih.govmdpi.com Its combination with this compound is a recommended and effective therapy for proven Acanthamoeba keratitis. scispace.comscu.edu.auunesp.br In vitro studies have demonstrated that while both agents are effective individually, their combination can produce an additive effect against Acanthamoeba. scispace.com

Research has shown that this combination is effective in resolving the clinical signs of disease. scispace.comresearchgate.net However, the interaction between these agents can be complex. One in vitro study using a checkerboard assay to assess synergy found that the combination of chlorhexidine and this compound did not significantly alter the cysticidal activity compared to either drug used alone. researchgate.netnih.gov Despite this, the clinical utility of the combination remains a mainstay of AK treatment, leveraging the different strengths of each compound to combat the infection. aao.orgmdpi.com

Research on Combinations with Aminoglycoside Antibiotics (e.g., Neomycin, Paromomycin)

Aminoglycoside antibiotics have been investigated as partners for this compound, primarily to provide broad-spectrum coverage against secondary bacterial infections that can complicate Acanthamoeba keratitis. mdpi.comeyewiki.org Neomycin, in particular, was part of one of the earliest combination therapies for AK, paired with this compound. nih.govtandfonline.comresearchgate.net

This combination of this compound isethionate and neomycin has been shown to be an effective treatment. nih.govcapes.gov.br A prospective, multicenter clinical trial involving 87 infected eyes found that 83% of evaluable cases experienced treatment success with a combination of this compound isethionate 0.1% and a neomycin-polymyxin B-gramicidin solution. nih.gov However, the efficacy of aminoglycosides against the Acanthamoeba cysts is limited. nih.govasm.orgentokey.com While active against the trophozoites, neomycin is rarely cysticidal, which led to research into more effective partners for this compound, such as the biguanides. nih.govaao.orgtandfonline.com Paromomycin (B158545) has also been used in combination therapies and has demonstrated some efficacy, but like neomycin, it has limited effects against the resilient cyst form. entokey.comnih.gov

Research on Combinations with Antifungal Agents (e.g., Miconazole (B906), Itraconazole, Voriconazole)

Antifungal agents, especially azoles, have been explored as combination partners for this compound due to their in vitro activity against Acanthamoeba. asm.orgasm.org Azoles like miconazole, itraconazole, and voriconazole (B182144) work by inhibiting the synthesis of ergosterol, a crucial component of the cell membrane in fungi, and a similar pathway exists in Acanthamoeba. asm.orgmdpi.com

This compound has been successfully administered in combination with antifungal medications such as topical miconazole and oral itraconazole. mdpi.comasm.org The rationale is that these combinations could provide a broader spectrum of activity and help overcome resistance. mdpi.com

Voriconazole has received particular attention. One study involving 28 patients with AK reported encouraging results with a triple-drug regimen of 1% voriconazole, 0.02% PHMB, and 0.1% this compound isethionate, with all patients responding to the therapy. researchgate.netnih.gov However, the nature of the interaction between voriconazole and other agents is complex. A notable in vitro study found that voriconazole antagonized the cysticidal activity of both chlorhexidine and this compound. researchgate.netnih.gov This suggests that while clinically beneficial outcomes have been reported, the precise interactions require further investigation, as in vitro antagonism could potentially reduce the efficacy of the primary cysticidal agents. researchgate.netnih.gov

Investigation of Other Emerging Combination Therapies (e.g., Miltefosine (B1683995), Dendritic Compounds, Dimethyl Sulfoxide)

Research continues to identify novel agents and combinations to improve outcomes for difficult-to-treat Acanthamoeba keratitis. tandfonline.com

Miltefosine: This alkylphosphocholine compound, originally an antineoplastic drug, has shown significant antiprotozoal activity, including against Acanthamoeba. nih.govaao.orgtandfonline.com It is thought to disrupt cell membrane integrity and signaling pathways. arvojournals.org Research has explored its synergistic potential with other agents. An in vitro study found that miltefosine (also known as hexadecylphosphocholine or HePC) had an additive effect with this compound against Acanthamoeba trophozoites and a synergistic effect against cysts when combined with chlorhexidine. arvojournals.org

Dendritic Compounds: These are synthetic, highly branched macromolecules being explored for their antimicrobial properties. Their unique structures allow for novel interactions with microbial membranes. Research into their potential combination with established drugs like this compound is an area of ongoing investigation to develop new therapeutic strategies.

Dimethyl Sulfoxide (DMSO): DMSO is a solvent known for its ability to enhance the penetration of other drugs into tissues and cells. While not an antimicrobial agent itself, its role as an adjuvant in combination therapies is being investigated. The principle is that by increasing the permeability of the resilient Acanthamoeba cyst wall, DMSO could enhance the efficacy of cysticidal drugs like this compound.

Interactive Data Table: In Vitro Synergy and Efficacy of this compound Combinations This table summarizes findings from various in vitro studies on the combined effects of this compound and other agents against Acanthamoeba species. Note: FIC (Fractional Inhibitory Concentration) Index ≤ 0.5 typically indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Drug Combination Target Organism/Stage Key Finding Interaction Type Source
This compound + ChlorhexidineAcanthamoeba cystsDid not markedly change cysticidal activity compared to either drug alone.Additive/Indifferent researchgate.netnih.gov
This compound + ChlorhexidineAcanthamoeba trophozoites/cystsCombination is effective for treatment of proven AK.Additive scispace.comresearchgate.net
This compound + Miltefosine (HePC)Acanthamoeba castellanii trophozoitesAdditive effect, reducing the inhibitory concentration of HePC.Additive arvojournals.org
This compound + VoriconazoleAcanthamoeba cystsVoriconazole antagonized the cysticidal activity of this compound.Antagonism researchgate.netnih.gov

Methodologies for Comprehensive Assessment of Drug Interactions (Synergy and Antagonism)

The evaluation of drug interactions is crucial in combination therapy to determine whether the combined effect is synergistic, antagonistic, or merely additive. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects (a "1+1 > 2" effect), potentially allowing for lower doses and reduced toxicity. nih.govjpccr.eu Conversely, antagonism happens when one drug diminishes the effect of another. jpccr.eu Various methodologies, ranging from in vitro checkerboard assays to complex three-dimensional models, are employed to systematically assess these interactions in research involving this compound. nih.govfrontiersin.org

The primary empirical methods are based on the principle of Loewe additivity, which serves as a common reference model for predicting the effect of a drug combination assuming no interaction. nih.govfrontiersin.org Computational and graphical methods are used to analyze experimental data and classify the nature of the interaction. nih.gov

Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index

The checkerboard or microdilution assay is one of the most widely used in vitro methods for assessing antimicrobial synergy. acs.orgresearchgate.net This technique involves preparing serial dilutions of two compounds in a microtiter plate, creating a two-dimensional array of concentration combinations. acs.orgnih.gov The growth of the target organism is measured after incubation, often by optical density (OD). acs.orgnih.gov

The results are quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone. The sum of the FICs for both drugs (ΣFIC or FICI) provides a quantitative measure of the interaction. asm.org

The interpretation of the FIC index is generally standardized as follows asm.org:

Synergy: FICI ≤ 0.5

Additivity: 0.5 < FICI ≤ 2.0 (some studies may use up to 4.0)

Antagonism: FICI > 4.0

Research Findings from Checkerboard Assays:

Against Acanthamoeba: In a study assessing agents against Acanthamoeba cysts, the combination of this compound and chlorhexidine did not significantly alter cysticidal activity compared to each drug alone. nih.govupmc.com However, a notable antagonistic effect was observed when voriconazole was combined with this compound. For this combination, Acanthamoeba growth was seen in 39.5% of the checkerboard combinations, indicating that voriconazole reduced the cysticidal activity of this compound. nih.govresearchgate.net

Against Gram-Negative Bacteria: Research into potentiating antibiotics against Gram-negative pathogens like E. coli has utilized checkerboard assays to study this compound. acs.orgnih.gov When combined with erythromycin (B1671065), this compound (which has a three-carbon spacer) showed synergistic activity comparable to pentamidine (B1679287) (FICI 0.500). nih.gov Bis-amidines with longer carbon linkers, such as nonamidine and heptamidine (B1681504), were found to be more potent synergists. nih.gov Similar findings were observed when these compounds were combined with rifampicin, highlighting the importance of the linker length in synergistic activity. nih.gov

Study of Efflux Pumps: FIC analysis was used to investigate the QacA multidrug efflux pump in Staphylococcus aureus. asm.org Combinations of this compound with other QacA substrates, including pentamidine, chlorhexidine, ethidium (B1194527), and benzalkonium, were tested. The resulting FIC indices ranged from 0.67 to 1.33, which is consistent with an additive effect. This suggests that the QacA pump likely extrudes these structurally different compounds through a common mechanism. asm.org

**Interactive Table 1: FIC Index for this compound Combinations Against S. aureus*** *(This is a simplified representation of data for illustrative purposes)

Drug 1 Drug 2 Organism FIC Index Interaction Citation
This compound Pentamidine S. aureus (with QacA) 0.67 - 1.33 Additive asm.org
This compound Chlorhexidine S. aureus (with QacA) 0.67 - 1.33 Additive asm.org
Ethidium This compound S. aureus (with QacA) 0.67 - 1.33 Additive asm.org
Benzalkonium This compound S. aureus (with QacA) 0.67 - 1.33 Additive asm.org

Isobologram Analysis

Isobologram analysis is considered a gold standard for evaluating drug interactions and is often described as the most classic and mathematically proven method. nih.govjpccr.euresearchgate.net This graphical method plots the doses or concentrations of two drugs that produce a specific, constant level of effect (e.g., 50% inhibition, ED50). nih.govjpccr.eu

In the Cartesian coordinate system, the individual doses of Drug A and Drug B that produce the defined effect are plotted on the x- and y-axes, respectively. jpccr.eu A straight line connecting these two points is the "line of additivity." frontiersin.org

Synergy: The data points for the drug combination fall below the line of additivity. jpccr.eufrontiersin.org

Antagonism: The data points lie above the line of additivity. jpccr.eufrontiersin.org

Additivity: The data points fall on the line of additivity. frontiersin.org

This method provides a visual representation of the interaction and can reveal the range of concentration ratios where maximum synergy occurs. nih.gov While powerful, it requires that the dose-effect curves of the individual drugs are not vastly different. nih.gov

Time-Kill Curve Analysis

Time-kill curve analysis offers a dynamic assessment of antimicrobial interactions over time. researchgate.netnih.gov This method involves exposing a standardized inoculum of a microorganism to fixed concentrations of drugs, alone and in combination, and then counting the viable cells at various time points. pharmascholars.combiorxiv.org The results are plotted as the logarithm of viable cell count (CFU/mL) versus time. pharmascholars.com

This methodology is particularly valuable for determining whether a drug combination is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and can reveal time-dependent or concentration-dependent effects. pharmascholars.comnih.gov Synergy is typically defined as a ≥2-log10 decrease in CFU/mL for the combination compared with the most active single agent, while antagonism is a ≥2-log10 increase. Additivity or indifference is indicated when the activity of the combination is similar to that of the more active agent alone. pharmascholars.com This method has been used to evaluate the effectiveness of plant extracts against Acanthamoeba in co-infection models with bacteria, providing a framework that could be applied to this compound combinations. nih.gov

Response Surface Analysis

More complex interactions can be evaluated using three-dimensional response surface models. frontiersin.org In this approach, the doses of two drugs are plotted on the x- and y-axes, while the measured biological effect is plotted on the z-axis. frontiersin.org This creates a 3D surface representing the dose-response relationship of the combination.

This surface is then compared to a theoretical surface representing Loewe Additivity. frontiersin.org A synergistic interaction will produce a surface that billows upward from the additive surface, while an antagonistic interaction will result in a surface that sags downward. This method is powerful for analyzing complex interactions across a wide range of dose combinations but is also more computationally intensive. frontiersin.orgresearchgate.net

Preclinical and Translational Development Research of Propamidine

In Vitro Model Systems for Efficacy and Comparative Safety Evaluation

In vitro models are fundamental in the early stages of drug development, providing initial data on a compound's biological activity and potential toxicity. For propamidine, these studies have been crucial in characterizing its effects on various cell types and tissues.

Mammalian Cell Line Cytotoxicity Assessments

The cytotoxicity of this compound has been evaluated against various mammalian cell lines to understand its safety profile at a cellular level. Studies have shown that the toxicity of this compound can be concentration-dependent. For instance, in one study, the pure form of this compound showed limited toxicity at a concentration of 250 μg/ml, whereas its formulated version, Brolene®, exhibited toxicity at a lower concentration of 31.3 μg/ml. nih.gov This suggests that the formulation can significantly influence the compound's cytotoxic effects.

Further research has compared the cytotoxicity of this compound with other compounds. For example, when tested against a human cervix carcinoma cell line (Hep-2), this compound's toxicity was evaluated alongside other agents, highlighting the importance of understanding its effects on cancerous cell lines. worc.ac.uk In another study, the design of hybrid molecules incorporating a benzimidazole (B57391) scaffold with this compound aimed to decrease the inherent toxicity of the parent molecule. One of the synthesized compounds, compound 2, demonstrated low in vitro mammalian cytotoxicity, indicating a potential strategy to mitigate the toxic effects of this compound. researchgate.netnih.gov

Table 1: Cytotoxicity of this compound and Related Compounds

Compound/Formulation Cell Line Cytotoxicity Finding Reference
This compound (pure drug) Mammalian Cell Line Limited toxicity at 250 μg/ml nih.gov
Brolene® (this compound formulation) Mammalian Cell Line Toxic at 31.3 μg/ml nih.gov
This compound/Benzimidazole Hybrid (Compound 2) Mammalian Cell Line Low in vitro cytotoxicity researchgate.netnih.gov
Pentamidine (B1679287) Vero Cells IC50 of 115.4 μM (24h) and 87.42 μM (48h) nih.gov
Chlorhexidine (B1668724) Human Corneal Epithelial Cells (HCEC) Least toxic among tested agents at effective concentrations nih.gov

Corneal Tissue Biocompatibility Studies

Given this compound's use in ocular infections, its biocompatibility with corneal tissue is of paramount importance. Studies have utilized rabbit corneal epithelial and endothelial cell cultures to assess this. Research indicates that while both this compound and the related compound pentamidine were relatively nontoxic with short-term contact, this compound was found to be more toxic than pentamidine at effective amoebicidal concentrations, suggesting a lower therapeutic index. nih.gov

Further investigations using a bovine corneal opacity and permeability assay showed that treatment with this compound eye drops did not produce alterations in corneal transparency or permeability. researchgate.net However, another study highlighted that prolonged exposure to this compound was more detrimental to primary human keratocytes in culture compared to chlorhexidine. researchgate.net In an in vivo rabbit model, intrastromal injection of 0.1% this compound isethionate led to corneal edema and epithelial erosion, while a lower concentration of 0.05% did not produce these effects. nih.gov This underscores the concentration-dependent nature of this compound's effects on corneal tissue.

Table 2: Corneal Biocompatibility of this compound

Model System Finding Reference
Rabbit Corneal Epithelial and Endothelial Cell Cultures More toxic than pentamidine at effective amoebicidal concentrations. nih.gov
Bovine Corneal Opacity and Permeability Assay No alterations in corneal transparency or permeability. researchgate.net
Primary Human Keratocytes in Culture More harmful than chlorhexidine with prolonged exposure. researchgate.net
Rabbit in vivo Model (Intrastromal Injection) 0.1% caused corneal edema and erosion; 0.05% was safe. nih.gov

In Vivo Animal Model Research

Animal models are indispensable for evaluating the efficacy and safety of a drug in a living organism. For this compound, in vivo research has primarily focused on ocular infection models. In a hamster model of Acanthamoeba keratitis, treatment with this compound isethionate (Brolene®) resulted in significant clinical improvement. arvojournals.org Similarly, a rat model of Acanthamoeba keratitis was used to evaluate the efficacy of various treatments, including those containing this compound isethionate. ebi.ac.uk

A study utilizing a rabbit model demonstrated the safety of intrastromal injections of this compound isethionate at specific concentrations. nih.gov This research is crucial for developing new administration routes for treating deep-seated corneal infections. These in vivo studies provide essential data that bridge the gap between in vitro findings and potential clinical applications.

Development of Advanced this compound Formulations and Delivery Systems

Nanoparticle-Based Formulations (e.g., Silver this compound Nanoparticles)

Nanotechnology offers a promising avenue for improving drug delivery. The synthesis of high-valence silver this compound (Ag(II)PRO) nanoparticles has been explored to enhance antibacterial activity. mdpi.com These nanoparticles, synthesized using a reverse microemulsion technique, demonstrated greater antibacterial efficacy compared to silver-only nanoparticles of a similar size. mdpi.comresearchgate.net Another approach involved conjugating this compound with Boc-L-phenylalanine to create silver complex nanoparticles, which also showed improved antibacterial properties. snu.ac.kr Furthermore, the development of this compound-loaded chitosan (B1678972) nanoparticles formulated into an in-situ gel has been shown to offer a potential effective substitute for conventional eye drops in treating Acanthamoeba keratitis. researchgate.net The use of nanoparticle-based systems may also help in overcoming limitations such as rapid clearance from the body. ijsdr.org

Rational Design and Synthesis of Hybrid Molecules (e.g., this compound/Benzimidazole Derivatives)

A key strategy to improve the therapeutic profile of this compound involves the rational design and synthesis of hybrid molecules. By combining the this compound structure with a benzimidazole scaffold, researchers aimed to retain the antiprotozoal activity while reducing toxicity. researchgate.netnih.gov In a study, twelve such hybrids were synthesized and tested for their antiparasitic effects. researchgate.netnih.govgoogle.com One particular compound, designated as compound 2, was found to be significantly more active against Giardia intestinalis than this compound and other standard drugs, while exhibiting low in vitro mammalian cytotoxicity. researchgate.netnih.gov Molecular simulations suggested that this hybrid molecule interacts with DNA in a manner analogous to this compound. researchgate.netnih.gov This approach of creating hybrid molecules demonstrates a promising path towards developing new, more effective, and safer therapeutic agents based on the this compound structure. researchgate.netdifacquim.com

Strategies for Enhancing Drug Penetration and Ocular Bioavailability (e.g., Iontophoresis)

The effective delivery of therapeutic agents to the eye is a considerable challenge due to the organ's protective barriers. Less than 5% of a topically applied drug typically penetrates the cornea. nih.gov To overcome this, various strategies are being explored to enhance the penetration and bioavailability of drugs like this compound.

Iontophoresis: This technique utilizes a small, low-amplitude electrical current to facilitate the movement of charged drug molecules across biological membranes. nih.govnih.gov It presents a non-invasive method to increase drug concentrations in ocular tissues. nih.gov Iontophoresis can be applied in two primary ways:

Corneal iontophoresis: Delivers high drug concentrations to the anterior segment of the eye, including the cornea and aqueous humor. jaypeedigital.com

Transscleral iontophoresis: Bypasses the lens-iris barrier to deliver drugs to the posterior segment, such as the vitreous and retina. jaypeedigital.com

Studies have shown that iontophoresis can significantly increase the penetration of various ophthalmic drugs. For instance, trans-scleral iontophoresis of dexamethasone (B1670325) phosphate (B84403) resulted in 50- to 100-fold greater concentrations in the aqueous humor of rabbits compared to topical application. nih.gov Similarly, research on Rose Bengal, a treatment for Acanthamoeba keratitis, demonstrated that iontophoresis increased its penetration into ex vivo human corneas to 177 ± 9.5 μm compared to 100 ± 5.7 μm with simple soaking. researchgate.net This suggests that iontophoresis could be a valuable tool for improving the efficacy of anti-amoebic drugs like this compound.

Novel Drug Delivery Systems:

In-situ Gels: Formulations that are administered as eye drops and then transform into a gel in the cul-de-sac can increase the contact time of the drug with the ocular surface, thereby improving bioavailability. researchgate.netresearchgate.net A study involving this compound isethionate (PI) loaded into an in-situ gel composed of Pluronic F-127 (a thermosensitive polymer) and chitosan (a pH-sensitive polymer) demonstrated sustained drug release over 24 hours and a higher inhibition of amoebae compared to conventional eye drops. researchgate.net The PI-chitosan nanoparticles in-situ gel formulation showed approximately double the efficacy in inhibiting amoebae, reaching a 92% inhibition rate. researchgate.netresearchgate.net

Nanoparticles: Encapsulating drugs within nanoparticles can enhance their penetration through ocular tissues. Chitosan, a component in some of these formulations, is known to enhance permeability. researchgate.net

These strategies aim to overcome the low bioavailability of conventional this compound eye drops, which is often attributed to precorneal loss factors. researchgate.net

Bioavailability and Pharmacokinetic Research in Preclinical Models

Understanding the bioavailability and pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.

Preclinical studies often utilize in vitro and in vivo models to predict a drug's behavior. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro model used to predict the permeability of drugs across biological membranes. nih.gov A modified version, the corneal-PAMPA, has been developed to specifically model corneal drug permeability. nih.gov In one study, this compound was among the compounds tested in a corneal-PAMPA model, although it could not be detected in the acceptor medium, suggesting very low permeability under the experimental conditions. nih.gov

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile. For instance, studies on liposomes, which can be used as drug carriers, have investigated their pharmacokinetics and biodistribution. After intravenous administration in mice, large liposomes showed a biexponential blood circulation profile with a rapid initial phase and a slower elimination phase, with significant accumulation in the liver and spleen. diva-portal.org While this study did not directly involve this compound, it illustrates the type of pharmacokinetic data gathered in preclinical research to understand how drug delivery systems behave in a living organism.

The Orphan Drug for Acanthamoeba Keratitis (ODAK) trial involved non-clinical pharmacokinetic studies to support the selection of drug formulations for clinical development. europa.eu Such studies are fundamental to establishing the safety and efficacy of a drug before it can be tested in humans.

Development of Novel Diagnostic Tools for Monitoring Treatment Response

Effective management of ocular infections like Acanthamoeba keratitis (AK), for which this compound is a treatment, relies on accurate diagnosis and the ability to monitor the response to therapy. mdpi.comnih.gov

In Vivo Confocal Microscopy (IVCM): This non-invasive imaging technique allows for real-time, high-resolution visualization of corneal structures at a cellular level. mdpi.comarvojournals.org It is a valuable tool for both the initial diagnosis and for monitoring the effectiveness of treatment for AK. nih.govnih.gov

Diagnostic Features: IVCM can identify Acanthamoeba cysts and trophozoites directly in the cornea. nih.govbmj.com Characteristic features include double-walled cysts, signet rings, and trophozoites. nih.govnih.gov IVCM has demonstrated high sensitivity (77–100%) and specificity (84–100%) for diagnosing AK. mdpi.com

Monitoring Treatment Response: Following treatment, IVCM can reveal morphological changes in the cysts, such as breaking down into hollow forms, which indicates a positive therapeutic response. nih.gov It can also be used as a screening tool before a corneal transplant to ensure no residual cysts are present. mdpi.com

Polymerase Chain Reaction (PCR): PCR-based techniques are molecular diagnostic tools that can detect the DNA of pathogens like Acanthamoeba with high sensitivity and specificity. nih.govnih.gov

Viability PCR (v-PCR): A significant advancement is the development of v-PCR, which can distinguish between viable (live) and non-viable (dead) Acanthamoeba organisms. patsnap.comnih.govasm.org This is achieved by using a photoreactive dye, such as propidium (B1200493) monoazide (PMAxx), which only enters non-viable cells and prevents their DNA from being amplified by PCR. nih.gov

Monitoring Efficacy: By quantifying the reduction in viable organisms, v-PCR allows for the direct monitoring of treatment efficacy. patsnap.comnih.govasm.org For example, a study showed that treatment with this compound and chlorhexidine resulted in a significant reduction in viable A. polyphaga trophozoites and cysts. nih.govasm.orgresearchgate.net This rapid assay provides crucial information for guiding clinical decisions and improving therapeutic outcomes. patsnap.comnih.gov

Table of Research Findings

Table 1: Strategies for Enhancing Drug Penetration
StrategyMechanismKey FindingsReference
IontophoresisUses a small electrical current to move charged drug molecules across membranes.Significantly increased penetration of Rose Bengal in ex vivo human corneas (177 ± 9.5 μm vs. 100 ± 5.7 μm). researchgate.net
In-situ Gels (this compound Isethionate)Gels in the eye to increase drug contact time.Achieved 92% inhibition of amoebae, approximately double the effect of conventional eye drops. researchgate.netresearchgate.net
Table 2: Bioavailability and Pharmacokinetic Research
Model/StudyCompound/SystemKey FindingsReference
Corneal-PAMPAThis compoundVery low permeability detected in this in vitro model. nih.gov
In vivo Mouse ModelLiposomesBiexponential blood circulation with significant uptake by liver and spleen. diva-portal.org
Table 3: Novel Diagnostic and Monitoring Tools
ToolApplicationKey FindingsReference
In Vivo Confocal Microscopy (IVCM)Diagnosis and treatment monitoring of Acanthamoeba keratitis.High sensitivity (77-100%) and specificity (84-100%) for diagnosis. Can visualize treatment-induced changes in cysts. mdpi.comnih.gov
Viability PCR (v-PCR)Monitoring treatment efficacy by distinguishing live/dead pathogens.Effectively demonstrated a reduction in viable Acanthamoeba after treatment with this compound/chlorhexidine. nih.govasm.orgresearchgate.net

Clinical Research and Therapeutic Efficacy Evaluation of Propamidine

Clinical Efficacy Trials in Specific Pathological Conditions (e.g., Acanthamoeba Keratitis)

Propamidine has been a cornerstone in the treatment of Acanthamoeba keratitis (AK), a severe and painful corneal infection. plos.org Its efficacy, often in combination with other agents, has been evaluated in various clinical settings.

Design and Outcomes of Randomized Controlled Trials

Randomized controlled trials (RCTs) provide high-level evidence for therapeutic efficacy. A significant phase 3, double-blind, multicenter RCT, the Orphan Drug for Acanthamoeba Keratitis (ODAK) trial, was designed to compare the efficacy of a novel monotherapy, polihexanide (B36736) (PHMB) 0.08%, against the widely used combination therapy of PHMB 0.02% plus this compound 0.1%. escrs.orgnih.govsoton.ac.uk

The trial randomized 135 participants with Acanthamoeba keratitis to one of the two treatment arms. nih.govisrctn.com The primary outcome was the medical cure rate within 12 months, defined by clinical criteria 90 days after stopping all anti-inflammatory and anti-amoebic therapy. soton.ac.uk The results demonstrated that PHMB 0.08% monotherapy was non-inferior to the combination therapy. nih.govmdpi.com The adjusted medical cure rate at 12 months was 86.7% for the monotherapy group and 86.6% for the PHMB and this compound dual-therapy group. nih.gov Secondary outcomes, such as best-corrected visual acuity and treatment failure rates, were also similar between the two groups. nih.gov This study suggests that a higher concentration of PHMB as a monotherapy may be as effective as the combination regimen with this compound. nih.govsoton.ac.uk

Table 1: Key Outcomes of the ODAK Randomized Controlled Trial nih.govsoton.ac.uk

OutcomePHMB 0.08% MonotherapyPHMB 0.02% + this compound 0.1%
Number of Patients (Full-Analysis Subset) 6661
Adjusted Medical Cure Rate (12 months) 86.7%86.6%
Median Best-Corrected Visual Acuity 20/2020/20
Overall Treatment Failure Rate 13.4% (for both groups combined)13.4% (for both groups combined)
Therapeutic Keratoplasty Rate 6.3% (for both groups combined)6.3% (for both groups combined)

Findings from Observational Studies and Clinical Case Series

Observational studies and case series have provided valuable insights into the clinical use of this compound for Acanthamoeba keratitis. A prospective, non-comparative case series evaluated the efficacy and safety of this compound isethionate 0.1% ophthalmic solution administered with a neomycin-polymyxin B-gramicidin ophthalmic solution. nih.gov In this multicenter trial, 87 infected eyes were enrolled, and data from 60 eyes were analyzed for efficacy. nih.gov A successful treatment outcome was achieved in 50 of these 60 eyes (83%). nih.gov

Another case series from Singapore reported on two patients with culture-positive Acanthamoeba keratitis who were treated with this compound isethionate 0.1% as first-line therapy. smj.org.sg Both patients experienced clinical resolution of the infection within one month of treatment, with significant improvement in visual acuity. smj.org.sg

A retrospective analysis of 27 patients (31 eyes) with Acanthamoeba keratitis treated with a combination of this compound and polyhexamethylene biguanide (B1667054) (PHMB) reported that the infection was eradicated in all cases with this dual therapy. researchgate.net

These studies, while not having the comparative rigor of an RCT, consistently support the efficacy of this compound-containing regimens in treating Acanthamoeba keratitis.

Comparative Clinical Studies of this compound-Containing Regimens with Alternative Therapies

The ODAK trial stands as a key comparative study, directly comparing a this compound-containing regimen (PHMB 0.02% + this compound 0.1%) with a high-concentration PHMB monotherapy (0.08%). escrs.orgnih.gov The trial's finding of non-inferiority suggests that for patients with similar disease severity, the monotherapy could be a viable alternative to the combination therapy. nih.govsoton.ac.uk

A systematic review of treatments for Acanthamoeba keratitis highlighted that combination therapy, often including a biguanide (like PHMB or chlorhexidine) and a diamidine (like this compound), is a common management approach. rarediseasesjournal.com This review noted that polihexanide was frequently given in combination with this compound 0.1% in 22 studies. rarediseasesjournal.com

Another study developed an intensive treatment regimen combining topical neomycin, this compound, and polyhexamethylene biguanide for six eyes of five patients. nih.gov All patients showed improvement within two to four weeks, with eventual return of 20/20 visual acuity in all eyes. nih.gov The authors suggested that the addition of PHMB to the this compound and neomycin regimen hastened clinical improvement. nih.gov

Research on Long-Term Clinical Outcomes and Recurrence Rates

Long-term follow-up is crucial in managing Acanthamoeba keratitis due to the risk of recurrence. In one study, patients who had complete epithelial healing and resolution of inflammatory signs were kept on prophylactic 0.1% this compound isethionate eyedrops for one year to prevent recurrences. dovepress.com

Recurrence of Acanthamoeba keratitis after treatment is a known, though relatively rare, phenomenon. sryahwapublications.com It can occur post-corneal transplant or in individuals who continue contact lens wear. sryahwapublications.com One case report detailed a patient who had a recurrence 15 months after completing a six-month course of treatment with this compound isethionate and PHMB. sryahwapublications.com This highlights the persistence of the cyst form of the amoeba in the cornea. sryahwapublications.com

In a study where 28 eyes were treated with PHMB 0.02%, this compound 0.1%, and sometimes supplementary voriconazole (B182144), a recurrence rate of 3.85% was reported, which resolved after retreatment. nih.gov

Investigation of Ocular and Systemic Safety Profiles in Clinical Settings

The ocular safety of this compound is a key consideration in its clinical use. In a multicenter trial of combined this compound isethionate and neomycin, this compound-related toxicity included superficial punctate keratopathy in 3 out of 60 eyes (5%), which led to discontinuation of therapy in those patients. nih.gov

Animal studies have also investigated the safety of this compound. A study in a rabbit model found that intrastromal injection of 0.1% this compound isethionate resulted in corneal epithelial erosion, edema, and severe neovascularization. nih.gov However, a lower concentration of 0.05% did not induce obvious corneal toxicity. nih.gov This suggests a concentration-dependent toxicity profile.

Systemic safety data from clinical use is less extensively reported, as this compound is administered topically for ophthalmic indications. The summary of product characteristics for Brolene Eye Drops (this compound isetionate) does not list specific systemic adverse reactions. medicines.org.uk

Identification of Prognostic Factors and Predictors of Clinical Response

Several factors have been identified that can predict the clinical response to treatment for Acanthamoeba keratitis, including regimens containing this compound. A retrospective case-control study identified that deep stromal involvement or the presence of a ring infiltrate at presentation was independently associated with worse visual outcomes. nih.gov

A systematic review identified several key prognostic factors for poor outcomes in Acanthamoeba keratitis, including:

Older age nih.govresearchgate.net

Delayed diagnosis nih.govresearchgate.net

Use of corticosteroids before a correct diagnosis nih.govresearchgate.net

Poor initial best-corrected visual acuity (BCVA) nih.govresearchgate.net

Advanced stage of the disease at presentation nih.govresearchgate.net

The duration of symptoms before diagnosis was also found to be a significant predictor of the disease stage at presentation. nih.gov Early diagnosis and initiation of appropriate therapy are therefore critical for achieving a favorable clinical response. plos.org

Challenges and Future Directions in Clinical Application Research for this compound

The clinical application of this compound, primarily in the treatment of Acanthamoeba keratitis (AK), faces several significant challenges that limit its efficacy and necessitate ongoing research. Future directions in the study of this compound are focused on overcoming these hurdles through innovative drug delivery systems, optimized therapeutic combinations, and a deeper understanding of resistance mechanisms.

Challenges in Clinical Application

The primary obstacles in the clinical use of this compound include drug resistance, inherent limitations in its activity against certain pathogen life-cycle stages, ocular toxicity, and poor corneal penetration.

Drug Resistance: A significant challenge in the treatment of AK is the development of drug resistance. scispace.com Some strains of Acanthamoeba have demonstrated resistance to this compound, complicating treatment and leading to therapeutic failures. nih.govresearchgate.netaaem.pl In some cases of persistent keratitis, resistance to first-line agents has been demonstrated, requiring a switch in therapy to this compound based on in vitro sensitivity testing. unige.ch The selective pressure from biocides like this compound may also contribute to the broader issue of increased antimicrobial resistance. europa.eu

Limited Efficacy Against Cysts: this compound is considered to have cystostatic rather than cystocidal activity. nih.govmdpi.com This means it can inhibit the replication and excystment of Acanthamoeba cysts but may not effectively kill them. nih.gov The high resistance of the double-walled cysts is a key factor in treatment failure and the prolonged course of the disease, as quiescent cysts can lead to a recurrence of the infection after treatment is discontinued. scispace.comaaem.pl This limitation often necessitates its use in combination with other agents that have cysticidal properties. mdpi.com

Ocular Toxicity: Prolonged and intensive use of this compound can be toxic to the cornea. nih.govaao.org Clinically, this can manifest as corneal epitheliopathy or other abnormalities, which may require a reduction in application frequency or a temporary pause in treatment. nih.govresearchgate.net Allergic or toxic reactions following extended therapy have been reported, limiting its widespread acceptance in clinical practice. scispace.com

Combination Therapy Requirement: Due to its limited efficacy as a standalone agent, this compound is almost always used as part of a combination therapy, typically with biguanides like polyhexamethylene biguanide (PHMB) or chlorhexidine (B1668724). aaem.plrarediseasesjournal.comresearchgate.netmdpi.com While combination therapy has proven more effective, with success rates around 70-87%, a significant percentage of patients still experience poor outcomes. isrctn.comnih.govhra.nhs.uk The need for multiple medications complicates treatment protocols.

Poor Corneal Penetration: A major factor contributing to treatment failure, even with combination therapies, is the poor penetration of the drug into the corneal stroma where the amoebic cysts reside. hra.nhs.uk This pharmacological barrier prevents the drug from reaching the site of infection at a high enough concentration to eradicate the pathogen effectively. hra.nhs.uk

Table 1: Summary of Key Challenges in the Clinical Application of this compound

Challenge Description Clinical Implication Key References
Drug Resistance Development of Acanthamoeba strains that are not susceptible to this compound's effects. Treatment failure, need for alternative therapies, and prolonged infection. scispace.comnih.govresearchgate.netaaem.plunige.ch
Cystostatic Activity Inhibits cyst replication but does not reliably kill the highly resilient cyst form of Acanthamoeba. Potential for disease recurrence after cessation of therapy. aaem.plnih.govmdpi.com
Ocular Toxicity Prolonged use can cause damage to the corneal epithelium and other adverse reactions. Limits the duration and intensity of treatment; may require treatment holidays. scispace.comnih.govaao.orgresearchgate.net

| Poor Penetration | Inefficient permeation through the corneal layers to reach the site of infection. | Sub-therapeutic drug concentrations, leading to reduced efficacy and treatment failure. | hra.nhs.uk |

Future Directions in Research

To address the existing challenges, future research on this compound is focused on several key areas aimed at enhancing its therapeutic efficacy and safety.

Novel Drug Delivery Systems: A promising area of research is the development of advanced ocular drug delivery systems to improve this compound's bioavailability and corneal penetration. researchgate.net Formulations being investigated include in-situ gels, which are administered as eye drops and transform into a gel in the eye, prolonging contact time. researchgate.net Other approaches involve encapsulating this compound in nano-delivery systems such as chitosan (B1678972) nanoparticles and liposomes to facilitate its transport across the corneal barrier and provide sustained drug release. researchgate.netresearchgate.netnih.gov These systems aim to overcome the low bioavailability associated with conventional eye drops. researchgate.net

Optimization of Combination Therapies: Research continues to refine combination treatment protocols to maximize efficacy. Recent and ongoing clinical trials have focused on comparing different concentrations and combinations of drugs. For instance, a major phase 3 trial compared a higher concentration (0.08%) of PHMB as a monotherapy against the widely used combination of PHMB 0.02% and this compound 0.1%. isrctn.comnih.govhra.nhs.ukclinicaltrialsregister.euuhs.nhs.uk The results suggested that the higher concentration monotherapy was not inferior to the combination therapy, achieving a medical cure rate of over 86% in both arms. nih.gov Such studies are crucial for establishing standardized, evidence-based treatment protocols. mdpi.com

Overcoming and Understanding Resistance: Addressing drug resistance is critical for the future utility of this compound. This involves continued surveillance and in vitro sensitivity testing of clinical isolates to guide therapy. nih.govunige.ch Future research will also need to delve into the genetic and biochemical mechanisms that confer resistance in microorganisms like Acanthamoeba and fungi. asm.orgresearchgate.net Understanding these mechanisms could lead to the development of strategies to circumvent resistance or create new therapeutic agents that are not susceptible to these pathways.

Table 2: Future Research Directions for this compound

Research Area Goal Approach/Technology Key References
Novel Drug Delivery Enhance corneal penetration and drug bioavailability. In-situ gels, nanoparticles, liposomes, and other nano-ocular systems. researchgate.netresearchgate.netnih.gov
Combination Therapy Establish the most effective and safest treatment protocols. Randomized controlled trials comparing different drug combinations and concentrations (e.g., PHMB and this compound). isrctn.comnih.govhra.nhs.ukclinicaltrialsregister.euuhs.nhs.uk

| Resistance Mechanisms | Understand and overcome drug resistance. | In vitro sensitivity testing of clinical isolates; genetic and biochemical analysis of resistance pathways. | nih.govunige.chasm.orgresearchgate.net |

Future Research Directions and Emerging Paradigms for Propamidine

Rational Design of Novel Diamidine Analogs with Improved Efficacy and Reduced Toxicity

The rational design of new diamidine analogs, inspired by the structure of propamidine, is a important area of research aimed at enhancing therapeutic efficacy while minimizing toxicity. nih.govacs.org Studies have systematically explored the structure-activity relationships (SAR) of these compounds, revealing key molecular features that govern their biological effects. nih.govacs.org

Research has demonstrated that modifications to the flexible linker connecting the two amidine-bearing phenyl rings significantly impact activity. A key trend observed is that bis-amidines with longer alkyl linkers (greater than five carbons) often exhibit more potent synergistic activity with antibiotics like erythromycin (B1671065) against Gram-negative bacteria when compared to pentamidine (B1679287). nih.govacs.org For instance, analogs such as nonamidine and heptamidine (B1681504) have shown superior synergistic effects. nih.gov Conversely, this compound, which has a shorter three-carbon spacer, displays activity comparable to pentamidine. nih.govacs.org This suggests that the length and hydrophobicity of the linker are critical determinants of efficacy. nih.govacs.org

Furthermore, the planarity and conformational flexibility of the linker are crucial. Introducing rigidity and altering the orientation of the benzamidine (B55565) groups, for example through xylene-based linkers, has been shown to be beneficial for synergistic activity. nih.gov Specifically, ortho- and meta-xylene linked analogs demonstrated potent synergy, in contrast to the less active para-xylene version, highlighting the importance of the spatial arrangement of the amidine groups. nih.gov

Efforts to reduce toxicity have also guided analog design. While increasing linker length can boost antimicrobial and synergistic potential, it is often accompanied by an increase in hemolytic activity. nih.govacs.org However, some analogs, like furamidine (B1674271), have been shown to effectively reverse mis-splicing in models of Myotonic Dystrophy type 1 with reduced toxicity compared to pentamidine. nih.govacs.org The synthesis of aza-analogs, where a nitrogen atom is introduced into the aromatic rings, has also yielded compounds with more potent in vivo antitrypanosomal activity than their predecessors. nih.gov For example, the introduction of a nitrogen atom into the furan (B31954) ring of furamidine led to azafuramidine, which showed potent activity against second-stage Human African Trypanosomiasis (HAT). nih.gov These findings underscore the potential of rational design to develop safer and more effective diamidine-based therapeutics. nih.govnih.gov

Table 1: Comparison of Pentamidine Analog Activity

CompoundLinker DescriptionKey Research FindingReference(s)
This compound Three-carbon alkyl chainModerate synergist with erythromycin, comparable to pentamidine; non-hemolytic. nih.govacs.org
Pentamidine Five-carbon alkyl chainFDA-approved antiparasitic; reverses mis-splicing in DM1 models but with toxicity. nih.govacs.org
Heptamidine Seven-carbon alkyl chainMore effective synergist with erythromycin than pentamidine; rescued mis-splicing but was fairly toxic. nih.govnih.gov
Nonamidine Nine-carbon alkyl chainHighly effective synergist with erythromycin. nih.govacs.org
Furamidine Diphenyl furanMore potent and less toxic than pentamidine in murine trypanosomiasis models; effectively reversed mis-splicing with reduced toxicity. nih.govacs.orgnih.gov
Azafuramidine Aza-analogue of furamidineMore potent in vivo antitrypanosomal activity than pentamidine and furamidine. nih.gov

Exploration of Undiscovered Therapeutic Targets and Mechanisms of Action

While the primary mechanism of action for this compound and its analogs is understood to be the binding to the minor groove of AT-rich DNA sequences, thereby disrupting DNA-protein interactions and interfering with nucleic acid biosynthesis, ongoing research seeks to uncover novel therapeutic targets and additional mechanisms. acs.orgscialert.netacs.orgnih.gov The interaction with DNA is sequence-dependent, and crystal structures have confirmed the binding mode of this compound within the DNA minor groove. acs.orgacs.org

Emerging evidence suggests that the therapeutic effects of diamidines may not be limited to DNA binding. For instance, in silico and subsequent in vitro studies have identified this compound as an inhibitor of the human transmembrane protease, serine 2 (TMPRSS2). mdpi.combg.ac.rs This protease is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells, suggesting a potential antiviral application for this compound by a mechanism distinct from its traditional antiprotozoal action. mdpi.com Another computational study proposed this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. bg.ac.rs

The amoebicidal effects of diamidines like this compound are thought to result from two main events: diffusion across the cell membrane and the subsequent lethal effect on the protoplasm. nih.gov The lethal action is attributed to the cationic surface-active properties of the protonated amidine groups. nih.gov However, the precise intracellular targets that are disrupted following entry remain an area for deeper investigation. Studies on amino analogues of this compound have also examined their influence on enzymes involved in cancer progression, such as plasmin and trypsin, and their ability to inhibit topoisomerases, indicating a broader range of potential enzymatic targets. ptfarm.pl

The exploration of these alternative mechanisms is critical. For many diamidines, their antiparasitic mode of action is not fully understood despite decades of use. nih.gov A deeper comprehension of how these molecules interact with various cellular components beyond DNA could unlock new therapeutic avenues and explain the diverse biological activities observed, from antiprotozoal and antibacterial to potential antiviral and anticancer effects. ptfarm.plncats.io

Integration of this compound with Advanced Drug Delivery Technologies

A significant challenge with this compound, particularly in ophthalmic applications for treating Acanthamoeba keratitis, is its low bioavailability due to factors like precorneal loss. researchgate.netresearchgate.netresearchgate.net To overcome this, research is increasingly focused on integrating this compound into advanced drug delivery systems (DDS), especially those based on nanotechnology. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com These innovative formulations aim to enhance drug penetration, prolong residence time, and provide sustained release at the target site. mdpi.comjaypeedigital.com

One promising approach is the use of in-situ gelling systems. researchgate.netresearchgate.net These are administered as eye drops and undergo a phase transition to a gel in the cul-de-sac, triggered by physiological conditions like temperature and pH. researchgate.netresearchgate.net Formulations combining this compound-loaded chitosan (B1678972) nanoparticles with a thermosensitive polymer (Pluronic F-127) have been developed. researchgate.netresearchgate.net These systems have demonstrated superior properties, including smaller particle size and a higher percentage of amoebae inhibition compared to conventional eye drops. researchgate.net The use of mucoadhesive polymers like chitosan not only aids in sustained release but also enhances permeability by interacting with tight junctions between cells. researchgate.netresearchgate.net

Besides in-situ gels, other nanocarriers such as liposomes and nanostructured lipid carriers (NLCs) have been evaluated for this compound delivery. researchgate.net Comparative studies have shown that chitosan nanoparticle-based in-situ gels can be more effective, achieving up to 92% inhibition of amoebae. researchgate.net Liposomes have also been explored as a host-directed therapy (HDT) approach, where they can deliver compounds like this compound intracellularly to macrophages, potentially targeting intracellular pathogens. nih.govnih.govijsdr.org This strategy modulates the host response as part of the anti-infective treatment. nih.gov

These advanced DDS offer a path to significantly improve the therapeutic efficacy of this compound. mdpi.com By ensuring the drug reaches its target tissue in effective concentrations and for a prolonged duration, these technologies can overcome the limitations of traditional formulations and potentially reduce the frequency of administration, thereby improving patient compliance. researchgate.netmdpi.com

Application of Computational and In Silico Methodologies in this compound Drug Discovery

Computational and in silico methodologies are playing an increasingly vital role in the discovery and development of this compound and its analogs. scialert.netrsc.org These techniques, including molecular docking and molecular dynamics (MD) simulations, provide powerful tools to predict and analyze the interactions between diamidines and their biological targets at a molecular level, thereby guiding the rational design of new drug candidates. scialert.netipinnovative.complos.org

Molecular docking studies have been extensively used to investigate how this compound and related compounds bind to the minor groove of DNA. scialert.netresearchgate.net These simulations help to identify the most probable binding conformations and intermolecular interactions, such as hydrogen bonds and cation-π interactions, that stabilize the drug-DNA complex. scialert.netbg.ac.rs For instance, docking studies have shown that this compound derivatives can bind to AT-rich regions of DNA in a manner analogous to the parent compound. researchgate.net Such analyses allow researchers to correlate specific structural features with binding affinity and biological activity, facilitating the design of molecules with improved DNA-binding properties. acs.orgrsc.org

Beyond DNA, in silico screening has been instrumental in identifying novel potential targets for this compound. As mentioned, computational methods were used to pinpoint this compound as a potential inhibitor of the TMPRSS2 protease and the main protease of SARS-CoV-2. mdpi.combg.ac.rs These studies often involve virtual screening of large compound libraries against a specific protein target, followed by scoring and ranking of the compounds based on their predicted binding affinity. nih.gov This approach accelerates the identification of promising candidates for further in vitro and in vivo evaluation. nih.gov

Molecular dynamics simulations further enhance these studies by providing insights into the dynamic behavior and stability of drug-target complexes over time under simulated physiological conditions. plos.orgresearchgate.net For example, MD simulations have been used to affirm the stability of a hybrid this compound-benzimidazole analog within the DNA minor groove. researchgate.net These computational tools not only rationalize experimental findings but also offer predictive power, enabling a more efficient and targeted approach to drug discovery that can reduce the time and cost associated with synthesizing and testing new compounds. rsc.orgnih.gov

Investigation of this compound's Role in Global Health Contexts and Accessibility

This compound and its related diamidine compounds are significant in global health, primarily for their use against neglected tropical diseases (NTDs) that disproportionately affect populations in low-resource settings. nih.govplos.org A key area of investigation is the development of new therapies for diseases like Human African Trypanosomiasis (HAT), or sleeping sickness, caused by Trypanosoma brucei parasites. nih.gov While pentamidine, a close analog of this compound, has been a mainstay treatment for first-stage HAT for many years, its use is hampered by the need for parenteral administration and associated toxicity. nih.gov

Research has focused on creating orally active diamidine prodrugs to improve accessibility and ease of treatment in remote areas. nih.govplos.org A notable example is pafuramidine, the oral prodrug of furamidine, which showed promise in clinical trials for HAT before development was halted due to toxicity concerns. nih.gov Despite this setback, the research demonstrated the feasibility of oral diamidine therapies. plos.org Subsequent work has led to the synthesis of novel aza-analogs, such as DB844, which have shown improved efficacy against central nervous system (CNS) stage HAT in primate models compared to pentamidine and pafuramidine, highlighting the continued effort to develop effective, easily administered treatments. plos.org

This compound isethionate is also a critical treatment for Acanthamoeba keratitis (AK), a severe eye infection that can lead to blindness. ncats.iomsjonline.orgresearchgate.net Although AK occurs worldwide, its management can be challenging in developing countries where access to specialized ophthalmic care and appropriate medications may be limited. arvojournals.org The development of more effective, stable, and affordable formulations of this compound, such as the advanced nanoparticle-based systems, could improve treatment outcomes globally. researchgate.net Furthermore, in silico activity profiling has identified this compound isethionate as having antimalarial activity, suggesting its potential utility against another major global health threat. pnas.org The continued investigation of this compound and its analogs is therefore crucial for addressing the unmet medical needs of vulnerable populations affected by NTDs. nih.gov

Synergistic Approaches with Immunomodulatory and Host-Directed Therapies

Future strategies for the use of this compound are likely to involve synergistic combinations with other therapeutic agents, including those that modulate the host immune response. nih.govgoogle.com Such combination therapies can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of drug resistance. google.comnih.gov

Research has shown that this compound exhibits synergistic bactericidal activity when combined with other antimicrobial agents. For example, combinations of this compound isethionate and polymyxin (B74138) B have demonstrated synergistic effects against a range of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov Similarly, studies have explored the capacity of this compound and its analogs to potentiate the activity of Gram-positive specific antibiotics, like erythromycin and rifampicin, against Gram-negative pathogens. nih.govacs.org This approach could help repurpose existing antibiotics and combat antimicrobial resistance.

Another emerging paradigm is the use of Host-Directed Therapies (HDTs), which aim to modulate the host's response to an infection rather than solely targeting the pathogen. nih.gov this compound can be integrated into HDT strategies, for instance, through delivery via liposomes. nih.govnih.gov Liposomes can be used to deliver this compound to macrophages, key cells in the immune response, which can enhance the clearance of intracellular pathogens. nih.gov This approach combines a pathogen-directed strategy (the antimicrobial action of this compound) with a host-directed one (improving macrophage function). nih.gov

In the context of Acanthamoeba keratitis, combination therapy is the standard of care, with this compound often used alongside biguanides like chlorhexidine (B1668724) or polyhexamethylene biguanide (B1667054) (PHMB). researchgate.netophthalmolscience.comaao.org Studies have evaluated combinations of this compound with other agents like miltefosine (B1683995), where additive effects were observed. ophthalmolscience.com The use of corticosteroids to manage the intense inflammatory response in AK remains controversial, but it highlights the importance of addressing both the infectious and inflammatory components of the disease, a key principle of combining antimicrobial and immunomodulatory approaches. msjonline.org These synergistic and host-directed strategies represent a sophisticated approach to treatment that could lead to more effective management of complex infections. google.com

常见问题

Basic Research Question: What standardized analytical methods are recommended for quantifying Propamidine residues in agricultural samples?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 262 nm is widely validated for this compound quantification. Key parameters include:

  • Extraction : Methanol-buffered extraction (pH-adjusted) for optimal recovery.
  • Recovery Rate : 87.97–106.34% for concentrations 25–300 mg kg⁻¹ .
  • Precision : Relative standard deviation (RSD) ≤3.5%, ensuring reproducibility.

Table 1 : Validation Parameters for RP-HPLC Analysis of this compound

ParameterValue RangeReference
Recovery Rate87.97–106.34%
Detection Limit (LOD)0.07 mg kg⁻¹
Half-life in Tomato4.59–6.30 days

Advanced Research Question: How can experimental designs address contradictions in this compound dissipation rates across studies?

Methodological Answer:
Contradictions in dissipation rates (e.g., half-life variations) often stem from differences in application doses, environmental conditions, or crop matrices. To resolve discrepancies:

  • Controlled Variables : Standardize temperature, humidity, and soil pH in greenhouse trials.
  • Dose-Response Modeling : Use first-order kinetics (Ct = C₀e⁻ᵏᵗ) to compare rate constants (e.g., k = 0.110–0.151 days⁻¹ in tomatoes) .
  • Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or confounding factors (e.g., microbial activity, UV exposure).

Basic Research Question: What are the primary applications of this compound in agricultural research?

Methodological Answer:
this compound is a systemic fungicide primarily used to control Botrytis cinerea (grey mould) in greenhouse crops. Key applications include:

  • Efficacy Trials : Comparative studies against procymidone and pyrimethanil at 90–180 g a.i. ha⁻¹ .
  • Residue Management : Post-application monitoring to ensure compliance with Maximum Residue Levels (MRLs; e.g., <0.07 mg kg⁻¹ after 28 days) .

Advanced Research Question: How can researchers optimize kinetic models to predict this compound’s environmental persistence?

Methodological Answer:
First-order kinetic models are standard but may fail under variable field conditions. Advanced approaches include:

  • Biphasic Models : Incorporate rapid initial degradation followed by slower phases.
  • Covariate Analysis : Regress dissipation rates against soil organic matter, rainfall, or microbial biomass.
  • Sensitivity Testing : Use software like R or Python to simulate parameter uncertainties (e.g., half-life confidence intervals).

Basic Research Question: What statistical practices ensure robust reporting of this compound toxicity data?

Methodological Answer:

  • Precision : Report means ± SD with ≤3 significant figures (e.g., 0.42 ± 0.03 mg kg⁻¹) .
  • Significance Testing : Specify p-value thresholds (e.g., p < 0.05) and avoid ambiguous terms like "significant" without statistical backing .
  • Replication : Minimum triplicate measurements for analytical validity .

Advanced Research Question: What interdisciplinary approaches enhance understanding of this compound’s mode of action?

Methodological Answer:

  • Omics Integration : Transcriptomic profiling to identify fungal gene expression changes post-application.
  • Synergism Studies : Combine this compound with biocontrol agents (e.g., Bacillus spp.) to assess efficacy enhancement.
  • Ecotoxicology : Evaluate non-target impacts using OECD guidelines for soil microbiota and aquatic organisms.

Basic Research Question: How do regulatory frameworks influence this compound research priorities?

Methodological Answer:

  • MRL Compliance : Align residue studies with EU, China, or Codex Alimentarius standards.
  • Toxicity Classifications : Adopt WHO/IPCS guidelines for environmental risk assessments.
  • Data Transparency : Archive raw datasets in repositories like Zenodo for regulatory scrutiny .

Advanced Research Question: What strategies mitigate biases in this compound efficacy trials?

Methodological Answer:

  • Blinding : Randomize treatment assignments and conceal sample identities during analysis.
  • Negative Controls : Include untreated plots to account for natural disease suppression.
  • Confounding Adjustments : Use ANOVA or mixed-effects models to control for spatial variability.

Key Data Gaps Identified

  • Long-term soil accumulation studies under diverse climatic zones.
  • This compound’s interaction with emerging fungal resistance mechanisms.

For further reading, refer to validated studies in Journal of Agricultural Science and OECD toxicity guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propamidine
Reactant of Route 2
Reactant of Route 2
Propamidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。